APD597
CAS No.: 897732-93-3
Cat. No.: VC0519107
Molecular Formula: C21H29N5O6S
Molecular Weight: 479.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 897732-93-3 |
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Molecular Formula | C21H29N5O6S |
Molecular Weight | 479.6 g/mol |
IUPAC Name | propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) |
Standard InChI Key | WPDCHTSXOPUOII-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC |
Canonical SMILES | CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
APD597 (CAS: 897732-93-3) has a molecular formula of and a molecular weight of 479.55 g/mol . Its structure comprises three distinct moieties:
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A hexamethylsulfonyl head group
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A central dimethylpyridine-pentamethylpyrimidine scaffold
Solubility and Stability
APD597 demonstrates solubility ≥19 mg/mL in dimethyl sulfoxide (DMSO), equivalent to 39.62 mM . Storage recommendations include:
Table 1: Key Chemical Properties of APD597
Property | Value |
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Molecular Formula | |
Molecular Weight | 479.55 g/mol |
CAS Number | 897732-93-3 |
Purity | ≥98.0% |
SMILES Notation |
Mechanism of Action: Structural and Functional Insights
GPR119 Activation and Downstream Signaling
APD597 binds to GPR119’s orthosteric pocket, stabilizing an active receptor conformation that couples with the Gαs protein. This interaction triggers cAMP accumulation, enhancing insulin secretion in pancreatic β-cells and GLP-1 release from intestinal L-cells . Cryo-EM studies at 2.8 Å resolution reveal that APD597 occupies a hydrophobic binding cavity divided into three regions:
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Extracellular Cavity: Engages E261 and R262 via hydrogen bonding .
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Central Stacking Gate: Interacts with F157 and W265 through π-π stacking .
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Hydrophobic Activation Cavity: Anchored by residues T86, L260, and F241 .
Figure 1: Binding Pocket of APD597 in GPR119 (Adapted from )
[Describe hypothetical figure: APD597 (blue) nestled within transmembrane helices, highlighting key residues.]
Critical Residues for Agonist Efficacy
Mutagenesis studies underscore the importance of specific residues:
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E261A Mutation: Reduces cAMP accumulation by 50% and increases EC50 sixfold .
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F157A/W265A Mutations: Eliminate agonist response, emphasizing the role of aromatic stacking .
Preclinical Development and Pharmacological Profile
Selection Rationale
APD597 was prioritized over first-generation agonists (e.g., APD668) due to:
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Enhanced Solubility: 19 mg/mL in DMSO vs. <5 mg/mL for analogues .
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Reduced Drug-Drug Interactions: Minimal cytochrome P450 inhibition .
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Balanced Intrinsic Activity: Optimal cAMP accumulation without receptor overstimulation .
Table 2: Agonist Potency of APD597 vs. Reference Compounds
Compound | EC50 (nM) | Intrinsic Activity (% vs. Max) | Solubility (mg/mL) |
---|---|---|---|
APD597 | 46 | 95 | 19 |
MBX-2982 | 28 | 98 | 12 |
AR231453 | 15 | 100 | 8 |
Structural Basis of Agonist Specificity
Cryo-EM comparisons between APD597- and AR231453-bound GPR119 reveal conformational differences in transmembrane helix 6 (TM6), which influence G protein coupling efficiency . APD597’s isopropyl carboxylate tail induces a distinct TM6 tilt, enlarging the Gαs binding interface by 18% compared to AR231453 . This structural nuance may explain APD597’s prolonged in vivo efficacy despite a slightly higher EC50 .
Clinical Implications and Future Directions
APD597’s optimized profile positions it as a candidate for monotherapy or combination regimens with DPP-4 inhibitors. Future studies should address:
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Phase I Trials: Assess safety and pharmacokinetics in humans.
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Structural Optimization: Modify the carboxylate tail to further reduce CYP interactions.
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Combinatorial Approaches: Pair with GLP-1 receptor agonists for synergistic effects.
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